8-Methylquinoline-3-carboxylic acid
Overview
Description
8-Methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium-Catalyzed Reactions
Research by Shabashov and Daugulis (2010) introduced a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, which included substrates like 8-aminoquinoline amide. This method demonstrated functional group tolerance and could functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
Nickel (II) Complexes
Henríquez et al. (2021) studied the stability constants of binary and ternary nickel (II) complexes involving 2-methylquinoline-8-carboxylic acid and amino acids. This research contributes to understanding the interactions of nickel with quinoline carboxylic acids and amino acids, relevant for coordination chemistry (Henríquez et al., 2021).
Photodegradation Studies
Pinna and Pusino (2012) investigated the photodegradation of quinolinecarboxylic herbicides, including compounds similar to 8-methylquinoline-3-carboxylic acid, in aqueous systems. This study provides insights into the environmental fate and degradation pathways of such compounds (Pinna & Pusino, 2012).
Phosphorescent Emission Studies
Research by Małecki et al. (2015) explored the photophysical properties of phosphine copper(I) complexes bearing ligands similar to this compound. These studies are significant for understanding the emission characteristics of such complexes (Małecki et al., 2015).
Supramolecular Frameworks
Jin et al. (2012) investigated noncovalent weak interactions between the organic base of 2-methylquinoline and carboxylic acid derivatives, which helps in understanding the role of compounds like this compound in binding with carboxylic acid derivatives (Jin et al., 2012).
Enantioselective Reactions
Fukagawa et al. (2019) described the use of a chiral carboxylic acid system for catalytic enantioselective directed methylene C-H amidation of 8-alkylquinolines. This research contributes to the field of asymmetric synthesis (Fukagawa et al., 2019).
Photolabile Protecting Group
Fedoryak and Dore (2002) synthesized and studied the photochemistry of a photolabile protecting group for carboxylic acids based on a derivative of 8-methylquinoline. This research is important for understanding the potential of such compounds in photoprotection (Fedoryak & Dore, 2002).
Photoluminescence and Semiconductor Properties
Yi et al. (2019) synthesized and studied the photoluminescence and semiconductor properties of a zinc complex involving a derivative of this compound, highlighting its potential in materials science (Yi et al., 2019).
Anticancer Activity
Gaber et al. (2021) synthesized new derivatives of this compound and tested their anticancer effect against the breast cancer MCF-7 cell line, contributing to medicinal chemistry (Gaber et al., 2021).
Gas Phase Reaction Studies
Thevis et al. (2008) studied the gas-phase reactions of substituted isoquinolines, similar to this compound, in mass spectrometers, providing insights into their behavior under these conditions (Thevis et al., 2008).
Mechanism of Action
Target of Action
Quinoline derivatives, a group to which this compound belongs, are known to interact with various biological targets, including dna gyrase and type iv topoisomerase .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interfere with dna replication and transcription processes, affecting the survival and proliferation of bacteria .
Result of Action
Quinoline derivatives are known to cause rapid bacterial death by inhibiting dna synthesis .
Biochemical Analysis
Biochemical Properties
8-Methylquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate the MAPK/ERK pathway, leading to increased cell proliferation . Conversely, in other contexts, it may inhibit the PI3K/AKT pathway, resulting in reduced cell survival and increased apoptosis . These dual effects highlight the compound’s versatility and potential for targeted therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can result in the accumulation of DNA breaks, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cells can vary depending on the duration of exposure. Short-term exposure may lead to transient changes in cell signaling and metabolism, while long-term exposure can result in more permanent alterations, such as changes in gene expression and cellular phenotype .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. For instance, the compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes, such as citrate synthase and isocitrate dehydrogenase . This modulation can alter the production of ATP and other critical metabolites, impacting overall cellular energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. For example, the compound can be transported into cells via organic anion transporters, which are expressed in various tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through specific targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and nuclear proteins . Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, influencing mitochondrial function and energy production .
Properties
IUPAC Name |
8-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQVXJGBIGBKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588894 | |
Record name | 8-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-55-8 | |
Record name | 8-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71082-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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